molecular formula C17H28N2 B2402479 (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 626213-04-5

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B2402479
CAS No.: 626213-04-5
M. Wt: 260.425
InChI Key: LXEUJBRCXJNTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a hindered amine derivative characterized by a 2,2,6,6-tetramethylpiperidin-4-yl core linked to a 2-methylbenzyl group via an amine bond. This compound belongs to a class of structurally diverse piperidine derivatives with applications in pharmaceutical research, materials science, and chemical synthesis.

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-13-8-6-7-9-14(13)12-18-15-10-16(2,3)19-17(4,5)11-15/h6-9,15,18-19H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEUJBRCXJNTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial-Scale Piperidone Synthesis

The Chinese patent CN103804282A details a direct ammoniation process using:

  • Acetone-ammonia condensation :
    $$ \text{3 CH}3\text{COCH}3 + \text{NH}3 \xrightarrow{\text{CaCl}2} \text{2,2,6,6-Tetramethylpiperidin-4-one} $$
    Conducted at 50-60°C for 8-12 hours with 92% conversion efficiency.
  • Catalytic hydrogenation :
    $$ \text{2,2,6,6-Tetramethylpiperidin-4-one} \xrightarrow{\text{Raney Ni, H}_2} \text{2,2,6,6-Tetramethylpiperidin-4-amine} $$
    High-pressure (50-100 bar) hydrogenation at 120°C achieves 95% yield.

Critical process parameters:

  • Solvent selection : Isopropanol minimizes ketone dimerization
  • Catalyst activation : Sequential acid/base treatment of Raney Ni enhances amine selectivity

Alternative Methylation Strategies

The EP0729947A1 patent discloses a formaldehyde/formic acid mediated methylation:

  • Hydroxymethylation :
    $$ \text{2,2,6,6-Tetramethylpiperidin-4-one} + \text{HCHO} \rightarrow \text{1-Hydroxymethyl-2,2,6,6-tetramethylpiperidin-4-one} $$
    Conducted in toluene at 40°C for 6 hours.

  • Formic acid reduction :
    $$ \text{1-Hydroxymethyl intermediate} + \text{HCOOH} \rightarrow \text{1,2,2,6,6-Pentamethylpiperidin-4-one} $$
    Azeotropic water removal at 110°C drives reaction completion (>98% conversion).

This two-stage process avoids carcinogenic methyl halides while achieving 89% isolated yield.

Benzylation of the Piperidine Amine

Introducing the 2-methyl-benzyl group requires careful control of steric and electronic parameters.

Reductive Amination Approach

The Smolecule protocol employs:

  • Imine formation :
    $$ \text{2,2,6,6-Tetramethylpiperidin-4-amine} + \text{2-Methylbenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Imine intermediate} $$

  • Borohydride reduction :
    $$ \text{Imine} \xrightarrow{\text{NaBH}_4} \text{this compound} $$
    Yields 78% with 99% purity after recrystallization.

Optimization studies show:

  • Solvent effects : Ethanol > Methanol (15% yield increase)
  • Stoichiometry : 1.2 eq aldehyde maximizes conversion

Palladium-Catalyzed Coupling

Adapting methods from RSC Advances:

  • Suzuki-Miyaura coupling :
    $$ \text{2-Methylbenzylboronic ester} + \text{4-Bromo-2,2,6,6-tetramethylpiperidine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target compound} $$

Reaction conditions:

  • 2 mol% Pd catalyst
  • K2CO3 base in dioxane/water (3:1)
  • 80°C, 12 hours → 85% yield

Table 2: Comparative Analysis of Benzylation Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Reductive Amination 78 99 8h Pilot-scale
Suzuki Coupling 85 97 12h Lab-scale
Alkyl Halide Amination 65 95 24h Industrial

The Pd-mediated route offers superior yields but requires expensive catalysts, making reductive amination preferable for cost-sensitive applications.

Purification and Characterization

Final product isolation employs:

4.1 Crystallization Optimization

  • Solvent pair: Hexane/ethyl acetate (4:1)
  • Cooling rate: 0.5°C/min → 99.5% purity

4.2 Advanced Analytical Techniques

  • HRMS : m/z 273.2201 [M+H]+ (calc. 273.2198)
  • 1H NMR (500 MHz, CDCl3):
    • δ 7.20-7.15 (m, 3H, Ar-H)
    • δ 3.72 (s, 2H, N-CH2-Ar)
    • δ 2.32 (s, 3H, Ar-CH3)
    • δ 1.48 (s, 12H, piperidine-CH3)
  • XRD Analysis :
    • Orthorhombic crystal system (P212121)
    • Dihedral angle: 85.7° between benzyl/piperidine planes

Industrial Production Considerations

Scalability challenges center on:

  • Catalyst recycling : Pd recovery <70% in coupling methods
  • Waste minimization : Formic acid process generates 2.3 kg waste/kg product
  • Continuous flow adaptation : Microreactor trials show 20% yield improvement in reductive amination

The Chinese patent addresses these through:

  • Multi-stage distillation for solvent recovery
  • Catalytic oxidation of byproducts to feedstock

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: 2-Methylbenzaldehyde, 2-Methylbenzoic acid.

    Reduction: 2-Methylbenzylamine, 2-Methylbenzyl alcohol.

    Substitution: 2-Methyl-4-nitrobenzyl, 2-Methyl-4-bromobenzyl.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets. Its mechanism of action typically involves binding to enzymes or receptors, modulating their activity, which can lead to significant biological effects.

  • Enzyme Inhibition : Studies have shown that compounds similar to (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can inhibit key enzymes involved in various diseases. For instance, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and oxidations.

  • Synthetic Pathways : The synthesis often involves the reaction of 2-methylbenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of bases like sodium hydride in aprotic solvents such as dimethylformamide (DMF).

Antioxidant Properties

The compound has been identified as possessing antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. This aspect is particularly relevant in the development of drugs aimed at conditions where oxidative damage is implicated.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A54915.0Induction of apoptosis
MCF712.5Cell cycle arrest at G1 phase
HeLa10.0Enzyme inhibition

These findings indicate that the compound could serve as a promising candidate for cancer therapy due to its ability to induce apoptosis and inhibit critical survival pathways in cancer cells .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of the compound showed significant activity against acetylcholinesterase:

EnzymeInhibition TypeReference
AcetylcholinesteraseNoncompetitive
α-GlucosidaseCompetitive

This highlights its potential utility in treating neurodegenerative diseases and metabolic disorders.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.

Comparison with Similar Compounds

2-Fluoro-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

  • Structure : Replaces the 2-methyl group on the benzyl ring with a fluorine atom at the ortho position.
  • Properties : Fluorine’s electronegativity increases polarity and may enhance binding affinity in biological systems (e.g., enzyme inhibition). Molecular weight: 279.38 g/mol (calculated from C₁₇H₂₄FN₂) .
  • Applications : Used as a biochemical tool in kinase studies and receptor-targeted research .

4-Fluoro-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

  • Structure : Fluorine substitution at the para position of the benzyl group.
  • Properties : Higher steric accessibility compared to ortho-substituted analogs. Molecular weight: 264.39 g/mol (C₁₆H₂₅FN₂) .
  • Applications : Investigated in medicinal chemistry for antiviral or CNS-targeted drug development .

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

  • Structure : Lacks the 2-methyl group on the benzyl ring.
  • Properties : Reduced steric hindrance increases reactivity. Molecular weight: 246.39 g/mol (C₁₆H₂₆N₂) .
  • Applications : A precursor in synthesizing more complex derivatives for drug discovery .

Heterocyclic and Alkyl-Substituted Analogs

Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

  • Structure : Replaces benzyl with a pyridin-3-ylmethyl group.
  • Properties : Introduces a basic nitrogen in the pyridine ring, improving water solubility. Molecular weight: 247.37 g/mol (C₁₅H₂₅N₃) .
  • Applications: Potential use in metalloenzyme inhibition or as a chelating agent .

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

  • Structure : Substitutes benzyl with a branched isopropyl group.
  • Properties : Higher lipophilicity (logP ~2.5) enhances membrane permeability. Molecular weight: 198.35 g/mol (C₁₁H₂₄N₂) .
  • Applications : Explored in CNS drug delivery but discontinued due to synthesis challenges .

Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

  • Structure : Cyclopentyl group instead of benzyl.
  • Properties : Increased conformational rigidity and moderate logP (3.1). Molecular weight: 236.41 g/mol (C₁₄H₂₆N₂) .
  • Applications : Pharmaceutical intermediate for antitumor or anti-inflammatory agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₇H₂₆N₂ 258.41 2-Methylbenzyl Pharmaceutical research
2-Fluoro-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₇H₂₄FN₂ 279.38 2-Fluorobenzyl Kinase studies
4-Fluoro-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₆H₂₅FN₂ 264.39 4-Fluorobenzyl Antiviral drug development
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₆H₂₆N₂ 246.39 Benzyl Synthetic precursor
Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₅H₂₅N₃ 247.37 Pyridin-3-ylmethyl Metalloenzyme inhibition
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₁H₂₄N₂ 198.35 Isopropyl Discontinued CNS drug candidate
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₄H₂₆N₂ 236.41 Cyclopentyl Antitumor agents

Key Findings and Implications

  • Para-substituted analogs (e.g., 4-fluoro) offer better target engagement in enzyme inhibition .
  • Industrial vs. Pharmaceutical Use : Piperidin-4-yl derivatives with alkyl chains (e.g., acetate esters) are prevalent in polymer stabilization, while aromatic analogs dominate drug discovery .
  • Synthetic Challenges : Bulky substituents (e.g., isopropyl) complicate synthesis, leading to discontinuation despite favorable pharmacokinetics .

Biological Activity

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a chemical compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. The compound consists of a benzyl group attached to a highly substituted piperidine ring, which enhances its steric and electronic properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26NC_{16}H_{26}N with a molecular weight of approximately 246.39 g/mol. Its structural features include:

  • A benzyl group that contributes to its lipophilicity.
  • A tetramethylpiperidine ring , which provides steric hindrance and alters the electronic environment around the amine group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways involved in various physiological processes.

Biological Activities

  • Antioxidant Properties : Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may play a role in preventing diseases related to oxidative damage.
  • Neuroprotective Effects : Studies have suggested that the piperidine moiety can confer neuroprotective benefits, potentially making this compound a candidate for treating neurodegenerative disorders.
  • Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds have shown promise in inhibiting tumor growth in vitro. The specific mechanisms are still under investigation but may involve modulation of cell cycle regulators or apoptosis pathways .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several piperidine derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. The compound demonstrated an IC50 value comparable to established antioxidants like ascorbic acid .

Case Study 2: Neuroprotection

In animal models of neurodegeneration induced by toxins, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntioxidant30
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amineNeuroprotectiveNot specified
4-Hydroxy-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amineAnticancer25

Q & A

Basic Question: What are the recommended synthetic routes for (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via reductive amination using 2-methyl-benzaldehyde and 2,2,6,6-tetramethyl-piperidin-4-amine. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere is a common protocol . Key factors affecting yield include:

  • pH control : Acetic acid (1–2 equiv.) enhances protonation of the amine, accelerating imine formation.
  • Temperature : Reactions performed at 0–25°C minimize side reactions (e.g., over-reduction).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the product.
    Data Table :
Reagent Ratio (Amine:Aldehyde:STAB)SolventYield (%)Purity (%)
1:1:1.5DCM65–70≥95
1:1:2THF55–60≥90

Basic Question: How can researchers characterize the structural and electronic properties of this amine?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows peaks for the piperidine ring (δ 1.2–1.8 ppm, singlet for tetramethyl groups) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₇H₂₇N₂: 265.2175) .
  • X-ray Crystallography : Resolves steric effects of the tetramethyl-piperidine group, revealing hindered rotation of the benzyl moiety .

Basic Question: What are the primary pharmacological research applications of this compound?

Methodological Answer:
The compound is studied as:

  • Ligand for GPCRs : Modulates adrenergic or dopaminergic receptors due to its bulky piperidine group, which restricts conformational flexibility .
  • Chelating Agent : Binds transition metals (e.g., Cu²⁺) for studying oxidative stress in neurodegenerative models .
  • Prodrug Intermediate : The benzyl group facilitates lipophilic prodrug designs, improving blood-brain barrier penetration .

Advanced Question: How does the steric hindrance of the tetramethyl-piperidine group affect coordination chemistry?

Methodological Answer:
The 2,2,6,6-tetramethyl substitution creates a rigid, cone-shaped geometry, limiting ligand denticity. For example:

  • Monodentate Binding : Prefers axial coordination in octahedral metal complexes (e.g., [Fe(III)(L)Cl₃]) due to steric clash with equatorial ligands .
  • Catalytic Inactivity : Bulky groups inhibit catalytic sites in enzymes, making it a candidate for enzyme inhibition studies .

Advanced Question: What experimental designs are optimal for studying environmental fate and biodegradation?

Methodological Answer:
Use split-plot designs with controlled variables:

  • Abiotic Factors : pH (5–9), UV exposure, and soil type (sandy vs. clay) .
  • Biotic Factors : Microbial consortia from contaminated sites vs. lab strains.
    Sampling Protocol :
  • LC-MS/MS quantifies parent compound and metabolites (e.g., oxidized piperidine derivatives) .
  • Ecotoxicity assays (e.g., Daphnia magna survival rates) assess environmental risk .

Advanced Question: How do storage conditions impact compound stability?

Methodological Answer:

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 14 days) due to benzyl C–N bond cleavage. Store in amber vials at –20°C .
  • Oxidation : Susceptible to N-oxide formation; argon purging or antioxidant additives (e.g., BHT) extend shelf life .

Advanced Question: What analytical challenges arise in detecting trace impurities?

Methodological Answer:

  • Co-elution Issues : Impurities (e.g., unreacted amine) may co-elute in HPLC (C18 column, acetonitrile/water + 0.1% TFA). Use HILIC chromatography for better resolution .
  • Sensitivity Limits : Derivatize with dansyl chloride for fluorometric detection (LOD = 0.1 ppm) .

Advanced Question: How to resolve contradictions in reported toxicity data?

Methodological Answer:
Discrepancies in LD₅₀ values (e.g., 2000 mg/kg vs. 1500 mg/kg) may stem from:

  • Vehicle Effects : Solvents like DMSO enhance bioavailability, lowering LD₅₀ .
  • Species Variability : Rat vs. mouse models show differential hepatic metabolism rates .
    Recommendation : Standardize OECD guidelines for acute toxicity testing.

Advanced Question: What strategies improve enantioselective synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during reductive amination for >90% ee .
  • Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) to resolve racemic mixtures under mild conditions .

Advanced Question: How does the compound interact with lipid bilayers in cellular models?

Methodological Answer:

  • Membrane Permeability : LogP ≈ 2.5 indicates moderate hydrophobicity; use fluorescence anisotropy (DPH probes) to measure bilayer disruption .
  • Localization Studies : Confocal microscopy with BODIPY-tagged analogs reveals preferential accumulation in mitochondrial membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.